molecular formula C8H13NO4 B13820025 1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI)

1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI)

Katalognummer: B13820025
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: YRYVQXINPRUUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) is a chemical compound with the molecular formula C8H13NO4. It is a derivative of cyclopentanedicarboxylic acid, featuring an amino group and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

The synthesis of 1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) typically involves the reaction of cyclopentanedicarboxylic acid with appropriate reagents to introduce the amino and methyl ester groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Analyse Chemischer Reaktionen

1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) involves its interaction with molecular targets and pathways within biological systems. The amino and ester groups can participate in various biochemical reactions, influencing the compound’s activity and effects. Specific molecular targets and pathways depend on the context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) in terms of its specific chemical structure and properties.

Eigenschaften

Molekularformel

C8H13NO4

Molekulargewicht

187.19 g/mol

IUPAC-Name

1-amino-3-methylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)

InChI-Schlüssel

YRYVQXINPRUUBR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(C1)(C(=O)O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.